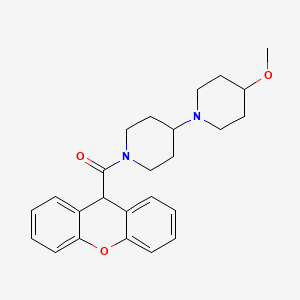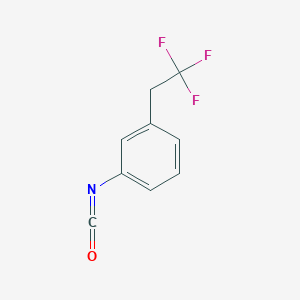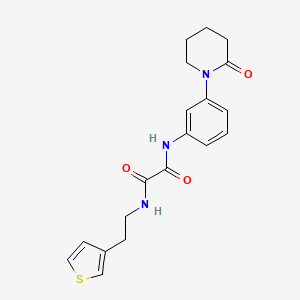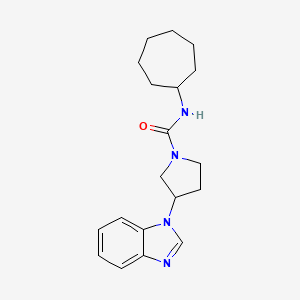
2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H18N4O5S2 and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Research
The indole derivatives, which are structurally similar to the furan moiety in the compound, have shown significant antiviral activities . Compounds with indole scaffolds have been found to bind with high affinity to multiple receptors, aiding in the development of new derivatives with antiviral properties . This suggests that our compound could be explored for its efficacy against various viral infections, including influenza and Coxsackie B4 virus.
Anti-inflammatory and Analgesic Applications
Indole derivatives also exhibit anti-inflammatory and analgesic activities . Given the similarity in structure, the compound could be investigated for its potential to reduce inflammation and pain, which could be beneficial in conditions like arthritis or neuropathic pain.
Anticancer Strategies
The 1,3,4-thiadiazole moiety is known for its cytotoxic properties , particularly against cancer cells . Research could be directed towards evaluating the compound’s ability to disrupt DNA replication processes in cancer cells, potentially leading to new anticancer strategies.
Antimicrobial and Antifungal Research
Thiadiazole derivatives have been reported to possess antimicrobial and antifungal activities . This compound could be part of studies aimed at combating resistant strains of bacteria and fungi, which is a growing concern in public health.
Antipsychotic and Antidepressant Research
Research has indicated that thiadiazole derivatives can have antipsychotic and antidepressant effects . The compound could be investigated for its potential use in treating psychiatric disorders such as schizophrenia and major depressive disorder.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic activity . The compound could be explored for its potential to modulate blood glucose levels and improve insulin sensitivity.
Antimalarial and Antitubercular Potential
The biological activities of indole and thiadiazole derivatives extend to antimalarial and antitubercular effects . Research could focus on the compound’s potential as a treatment for malaria and tuberculosis, which are significant global health challenges.
Antioxidant Properties
Indole derivatives are known to have antioxidant properties . The compound could be studied for its ability to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases.
特性
IUPAC Name |
2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S2/c1-11-19-20-17(27-11)18-16(22)13-6-4-5-7-14(13)25-10-12-8-9-15(26-12)28(23,24)21(2)3/h4-9H,10H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGOMPRIDKOBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC3=CC=C(O3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2934996.png)
![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)






![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)
![[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2935010.png)
